Ppack, dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ppack, dihydrochloride involves the reaction of D-phenylalanyl-L-prolyl-L-arginine with chloromethyl ketone under acidic conditions. The reaction is typically carried out in an aqueous solution at a low temperature to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ppack, dihydrochloride primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It reacts with nucleophiles such as amines and thiols, leading to the formation of substituted products .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, thiols, and other nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the reactions of this compound are substituted derivatives, where the chloromethyl group is replaced by the nucleophile .
Scientific Research Applications
Ppack, dihydrochloride is extensively used in scientific research due to its potent inhibitory effects on thrombin. Some of its applications include:
Biochemistry: Used to study the role of thrombin in coagulation and thrombosis.
Medicine: Investigated for its potential use as an anticoagulant to prevent blood clot formation.
Biology: Utilized in experiments to dissect the contributions of thrombin to various biological processes.
Industry: Employed in the development of diagnostic assays for thrombin activity.
Mechanism of Action
Ppack, dihydrochloride acts by covalently binding to the active site serine residue of thrombin, effectively blocking its enzymatic activity. This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots . The compound forms a tetrahedral complex with thrombin, which further binds to and saturates high-affinity thrombin receptors .
Comparison with Similar Compounds
Ppack, dihydrochloride is unique due to its high selectivity and irreversible inhibition of thrombin. Similar compounds include:
Antipain, dihydrochloride: Another protease inhibitor with a different mechanism of action.
MDL-12,330A, hydrochloride: A selective inhibitor of adenylate cyclase.
PPACK II, trifluoroacetate salt: A variant of Ppack with similar inhibitory properties.
These compounds differ in their target enzymes and mechanisms of action, highlighting the specificity and uniqueness of this compound in thrombin inhibition.
Properties
Molecular Formula |
C21H33Cl3N6O3 |
---|---|
Molecular Weight |
523.9 g/mol |
IUPAC Name |
1-(2-amino-3-phenylpropanoyl)-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H |
InChI Key |
XKDCRQWZLPWLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl |
Origin of Product |
United States |
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